molecular formula C11H11NO B12125750 Ethanone, 1-(3-methyl-1H-indol-5-yl)-

Ethanone, 1-(3-methyl-1H-indol-5-yl)-

Cat. No.: B12125750
M. Wt: 173.21 g/mol
InChI Key: IUMDHFIAFFWXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(3-methyl-1H-indol-5-yl)-: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of an ethanone group attached to a 3-methyl-1H-indol-5-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including Ethanone, 1-(3-methyl-1H-indol-5-yl)-, typically involves the reaction of indole with various reagents under specific conditions. One common method involves the reaction of indole with acetyl chloride in the presence of a base such as pyridine . Another method includes the use of Friedel-Crafts acylation, where indole reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(3-methyl-1H-indol-5-yl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-methyl-1H-indol-5-yl)-, involves its interaction with various molecular targets and pathways. The indole moiety can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity against pathogens .

Comparison with Similar Compounds

  • Ethanone, 1-(1H-indol-3-yl)-
  • 1-(1-methyl-1H-indol-3-yl)-1-ethanone
  • 1-(5-fluoro-3-phenyl-1H-indol-2-yl)ethanone

Comparison: Ethanone, 1-(3-methyl-1H-indol-5-yl)-, is unique due to the specific position of the methyl group on the indole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic accessibility .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-(3-methyl-1H-indol-5-yl)ethanone

InChI

InChI=1S/C11H11NO/c1-7-6-12-11-4-3-9(8(2)13)5-10(7)11/h3-6,12H,1-2H3

InChI Key

IUMDHFIAFFWXJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.